molecular formula C16H19N5O2S B2470627 1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034551-48-7

1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No. B2470627
CAS RN: 2034551-48-7
M. Wt: 345.42
InChI Key: CLJDDAXMUMDWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide, commonly known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a sulfonamide derivative that is synthesized through a multi-step process.

Scientific Research Applications

Antibacterial Applications

Research has demonstrated that novel heterocyclic compounds containing a sulfonamido moiety exhibit significant antibacterial activity. These compounds are synthesized through reactions that yield various heterocyclic derivatives, including pyrazole and oxazole derivatives, which are then tested for their antibacterial efficacy. For instance, a study found that eight newly synthesized compounds displayed high antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Enzyme Inhibitory Applications

Sulfonamide derivatives have been extensively studied for their enzyme inhibitory properties, particularly against carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes. These enzymes are targets for the treatment of various conditions, such as glaucoma, epilepsy, and Alzheimer's disease. For example, a series of pyrazoline benzensulfonamides synthesized and tested for their inhibitory potency against human CA isoenzymes and AChE enzyme exhibited significant inhibitory activity, with low cytotoxicity and high selectivity towards tumor cells, suggesting their potential as therapeutic agents (Ozmen Ozgun et al., 2019).

Anticancer Applications

The development of sulfonamide derivatives has also focused on their anticancer potential. Research into metal complexes of pyrazole-based sulfonamides has shown that these compounds exhibit inhibitory activity against human erythrocyte carbonic anhydrase isozymes I and II, with more effective inhibitory activity compared to acetazolamide, a standard control compound. This indicates their potential use in anticancer therapies (Büyükkıdan et al., 2017).

Antimicrobial and Antioxidant Applications

New sulfonamides synthesized from Ampyrone with different benzene sulfonyl chlorides have shown significant antimicrobial and antioxidant activities. These compounds, characterized by FTIR, 1H NMR, and 13C NMR, demonstrated potent activity against bacterial and fungal strains, as well as free radical scavenging activity, suggesting their application in treating infections and preventing oxidative stress (Badgujar, More, & Meshram, 2017).

properties

IUPAC Name

1,2-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-13-19-16(12-20(13)2)24(22,23)18-8-9-21-11-15(10-17-21)14-6-4-3-5-7-14/h3-7,10-12,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDDAXMUMDWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

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